1-METHANESULFONYL-N-(6-METHOXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-METHANESULFONYL-N-(6-METHOXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a methanesulfonyl group, a methoxy-substituted benzopyran, and a piperidine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHANESULFONYL-N-(6-METHOXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzopyran core, followed by the introduction of the methoxy and dimethyl groups. The piperidine ring is then attached, and finally, the methanesulfonyl group is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-METHANESULFONYL-N-(6-METHOXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl-substituted benzopyran, while reduction of the carboxamide would yield a piperidine amine derivative.
Scientific Research Applications
1-METHANESULFONYL-N-(6-METHOXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving methanesulfonyl and benzopyran groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-(6-METHOXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The benzopyran core may interact with hydrophobic pockets in enzymes or receptors, while the piperidine carboxamide can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar compounds to 1-METHANESULFONYL-N-(6-METHOXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE include:
6-METHOXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL derivatives: These compounds share the benzopyran core but differ in the substituents attached.
Piperidine carboxamides: Compounds with similar piperidine and carboxamide groups but different aromatic or aliphatic substituents.
Methanesulfonyl derivatives: Compounds with the methanesulfonyl group attached to different cores.
The uniqueness of this compound lies in its combination of these functional groups, which may confer specific biological activities or chemical reactivity not found in other compounds.
Properties
IUPAC Name |
N-(6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-19(2)12-16(15-11-14(25-3)5-6-17(15)26-19)20-18(22)13-7-9-21(10-8-13)27(4,23)24/h5-6,11,13,16H,7-10,12H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKNLGSROLQCOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)OC)NC(=O)C3CCN(CC3)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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